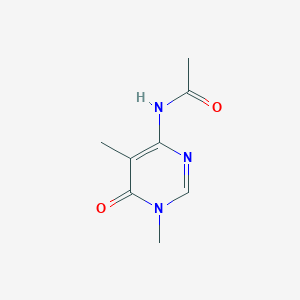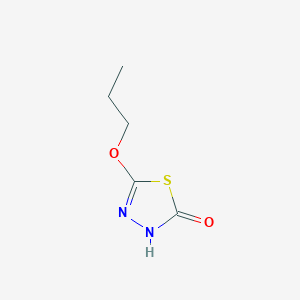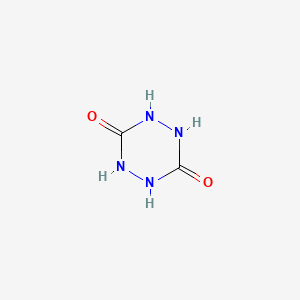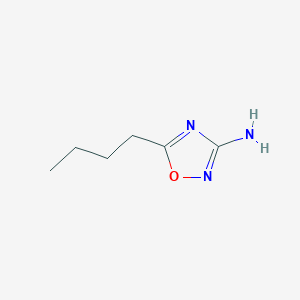
4-Fluoropyridine-2-sulfinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoropyridine-2-sulfinic acid is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 4-position and a sulfinic acid group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the Balz-Schiemann reaction is a well-known method for introducing fluorine atoms into aromatic compounds. In this reaction, pyridine derivatives are diazotized and then treated with fluoroboric acid to yield the corresponding fluoropyridines .
Another method involves the use of fluorinating agents such as tetrabutylammonium fluoride or hydrofluoric acid in the presence of suitable catalysts. These reactions typically require controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The choice of fluorinating agents and catalysts, as well as the reaction parameters, are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
4-Fluoropyridine-2-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-Fluoropyridine-2-sulfinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 4-Fluoropyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in redox reactions, potentially affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoropyridine-3-sulfinic acid
Comparison
4-Fluoropyridine-2-sulfinic acid is unique due to the presence of both a fluorine atom and a sulfinic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other fluoropyridines.
属性
分子式 |
C5H4FNO2S |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
4-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9) |
InChI 键 |
LKBDNLMTFUUAAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1F)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


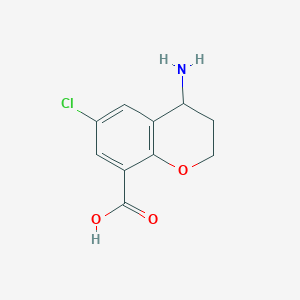

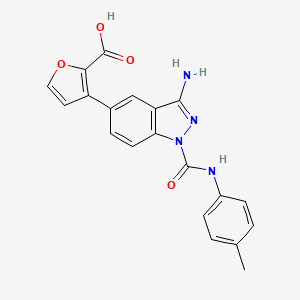


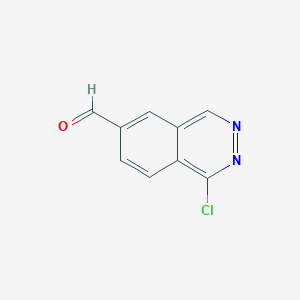
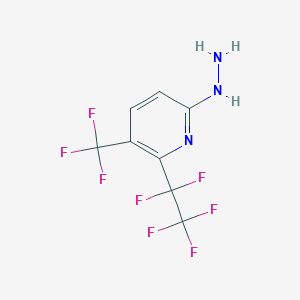

![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)
